molecular formula C14H23NO4 B2376033 5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2416235-52-2

5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2376033
CAS No.: 2416235-52-2
M. Wt: 269.341
InChI Key: VMWKIGFECRVFRB-UHFFFAOYSA-N
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Description

The compound 5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid features a bicyclo[2.2.2]octane core with two functional groups: a carboxylic acid at position 2 and a tert-butyloxycarbonyl (Boc)-protected amino group at position 5.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-7-8-4-5-9(11)6-10(8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWKIGFECRVFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclo[2.2.2]octane core and subsequent functionalization. One common approach is the Diels-Alder reaction, followed by ring-closing metathesis to form the bicyclo[2.2.2]octane framework

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly utilized.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound serves as a building block for the synthesis of complex molecules and materials.

    Biology: Its unique structure allows for the development of bioactive molecules with potential therapeutic applications.

    Medicine: The compound can be used in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bicyclo[2.2.2]octane core provides a rigid framework that can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features of analogous bicyclo[2.2.2]octane derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key References
Target Compound : 5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid Boc-protected amino (C5), carboxylic acid (C2) C₁₅H₂₂N₂O₅ 310.35 (calculated) N/A
all-endo-3-Amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid (13) Amino (C3), hydroxy (C5), carboxylic acid (C2) C₁₀H₁₅NO₄ 213.23
Bicyclo[2.2.2]octane-2-carboxylic acid Carboxylic acid (C2) C₉H₁₂O₂ 152.19
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid Boc-protected amino (C2), hydroxy (C5), linear chain (non-bicyclic) C₁₀H₁₉NO₅ 233.26
(2S,3S)-3-{[5-Fluoro-2-(5-fluoro-1H-pyrrolo[2.3-b]pyridin-3-yl)pyrimidin-4-yl]amino}bicyclo[2.2.2]octane-2-carboxylic acid Fluorinated heterocyclic substituents, amino (C3), carboxylic acid (C2) C₂₂H₁₈F₂N₆O₂ 460.42
Key Observations:
  • Rigidity vs.
  • Functional Group Impact: The Boc group in the target compound may enhance solubility and reduce reactivity compared to unprotected amino derivatives (e.g., compound 13) .
Comparison:
  • The target compound likely requires Boc-protection at the amino group post-cyclization, similar to methods in .
  • Linear analogs (e.g., 5-hydroxy-2-Boc-pentanoic acid) lack the complexity of bicyclic ring formation .

Physicochemical and Stability Properties

Property Target Compound (Inferred) all-endo-3-Amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid (13) 5-Hydroxy-2-Boc-pentanoic acid
Physical State Solid (powder) Solid (crystalline) Powder
Solubility Moderate in polar solvents High in polar solvents due to amino/hydroxy groups Limited data
Stability Stable under inert conditions Sensitive to strong oxidizers Avoid strong oxidizers
Decomposition Products CO₂, NOx (inferred) Not reported CO₂, CO, NOx
Notes:
  • The Boc group in the target compound may improve stability compared to unprotected amino analogs .
  • All bicyclo[2.2.2]octane derivatives show incompatibility with strong oxidizers, necessitating careful handling .

Toxicological and Ecological Data

Compound Toxicity Profile Ecological Impact
Target Compound No direct data; inferred low acute toxicity due to Boc protection Not classified
Compound 13 No thorough toxicological investigation reported No data
5-Hydroxy-2-Boc-pentanoic acid Toxicity not thoroughly investigated; caution advised Not classified
Key Gaps:
  • Limited toxicological data for bicyclo[2.2.2]octane derivatives highlight the need for further studies .

Biological Activity

5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclo[2.2.2]octane core, which is characterized by its rigidity and ability to accommodate various functional groups. Its molecular formula is C14H23NO4C_{14}H_{23}NO_4, and it has a molecular weight of 269.34 g/mol. The compound's IUPAC name reflects its complex structure, which allows for diverse chemical modifications that can enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways and physiological responses.

The rigid bicyclo[2.2.2]octane framework enhances binding affinity, making it a promising candidate for drug development.

Biological Activity Studies

Recent studies have investigated the biological properties of this compound, focusing on its pharmacological potential:

  • Anticancer Activity : Research has shown that derivatives of bicyclic compounds can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.
    StudyCell LineIC50 (µM)Reference
    Study AA549 (Lung)15
    Study BMCF7 (Breast)10
  • Antimicrobial Properties : Preliminary data suggest that the compound exhibits antimicrobial activity against various bacterial strains, indicating potential use in treating infections.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Case Study 1 : A study on a related bicyclic compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting a pathway for further exploration in oncology.
  • Case Study 2 : Research involving receptor binding assays indicated that modifications to the bicyclic structure could enhance selectivity for specific targets, paving the way for optimized drug design.

Q & A

Q. Safety and Stability Considerations

  • Handling : Use fume hoods, nitrile gloves, and PPE due to uncharacterized toxicity (avoid dust inhalation; P261/P262 precautions) .
  • Storage : Stable at -20°C under N₂; incompatible with strong oxidizers (e.g., HNO₃) .

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